
N,N-Bis(2-hydroxyethyl)-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis(2-hydroxyethyl)-3-methylbenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of two hydroxyethyl groups attached to the nitrogen atom of the amide, and a methyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-hydroxyethyl)-3-methylbenzamide typically involves the reaction of 3-methylbenzoic acid with diethanolamine. The reaction is carried out in the presence of a dehydrating agent, such as thionyl chloride or phosphorus trichloride, to facilitate the formation of the amide bond. The reaction conditions generally include heating the reaction mixture to a temperature of around 100-120°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as zinc-doped calcium oxide nanospheroids, can further enhance the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
N,N-Bis(2-hydroxyethyl)-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form aldehyde or carboxylic acid groups.
Reduction: The amide group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N,N-bis(2-formyl)ethyl-3-methylbenzamide or N,N-bis(2-carboxyethyl)-3-methylbenzamide.
Reduction: Formation of N,N-bis(2-aminoethyl)-3-methylbenzamide.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
N,N-Bis(2-hydroxyethyl)-3-methylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceuticals.
Industry: It is used in the production of surfactants, lubricants, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N,N-Bis(2-hydroxyethyl)-3-methylbenzamide involves its ability to form stable coordination complexes with metal ions. The hydroxyethyl groups act as chelating agents, binding to metal ions and stabilizing them. This property makes it useful in various applications, such as catalysis and metal ion sequestration .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Bis(2-hydroxyethyl)taurine: Similar in structure but contains a sulfonic acid group instead of a benzamide group.
Methyldiethanolamine: Contains a methyl group attached to the nitrogen atom instead of a benzamide group.
Uniqueness
N,N-Bis(2-hydroxyethyl)-3-methylbenzamide is unique due to the presence of both hydroxyethyl and methylbenzamide groups, which confer specific chemical properties and reactivity
Propiedades
Fórmula molecular |
C12H17NO3 |
|---|---|
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
N,N-bis(2-hydroxyethyl)-3-methylbenzamide |
InChI |
InChI=1S/C12H17NO3/c1-10-3-2-4-11(9-10)12(16)13(5-7-14)6-8-15/h2-4,9,14-15H,5-8H2,1H3 |
Clave InChI |
LYVRTSPMTJLZMF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![13-hydroxy-10,16-bis(3-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12940230.png)
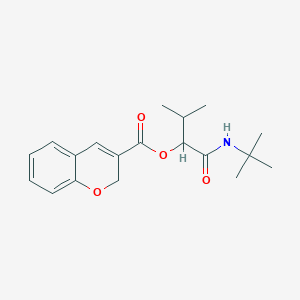
![7,7-Dimethyl-2-oxaspiro[3.3]heptan-5-one](/img/structure/B12940237.png)
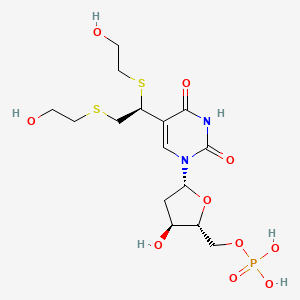

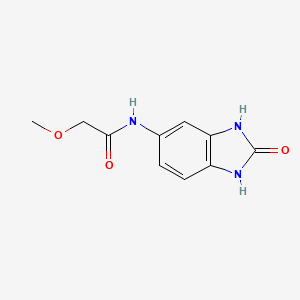
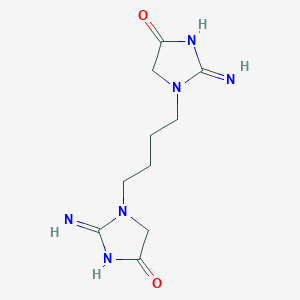
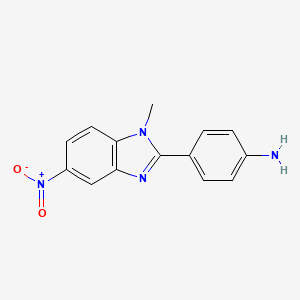



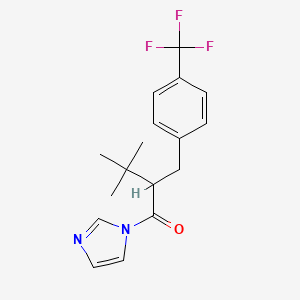
![(2R,3S,5S)-5-(6-Amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate](/img/structure/B12940298.png)
